Methyl 5,5,7,7-tetramethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
“Methyl 5,5,7,7-tetramethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a carboxylate ester group (-COOCH3), and a thieno[2,3-c]pyridine group, which is a fused ring system containing sulfur and nitrogen .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the specific conditions in the laboratory. Unfortunately, without more specific information, it’s difficult to propose a detailed synthetic route .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a fused ring system. The tetramethyl groups suggest that the molecule would be quite bulky and possibly sterically hindered .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might participate in condensation reactions, while the ester group could undergo hydrolysis or transesterification. The thieno[2,3-c]pyridine group might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and ester might increase its solubility in polar solvents. The bulky tetramethyl groups might increase its molecular weight and possibly its boiling point .Scientific Research Applications
Synthesis and Pharmacological Activities
Research efforts have been directed towards synthesizing highly functionalized tetrahydropyridines through annulation processes involving organic phosphine catalysts. These adducts are of interest due to their complete regioselectivity and excellent yields, suggesting potential for diverse pharmacological applications (Zhu, Lan, & Kwon, 2003). Additionally, novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems have been synthesized, indicating a methodology for developing compounds with potentially significant biological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).
Potential Anti-inflammatory Agents
Compounds based on thieno[2,3-b]pyridine structures have been synthesized as part of research targeting novel molecules with potential anti-inflammatory properties. This suggests the utility of similar structures in designing new therapeutic agents (Moloney, 2001).
Advanced Materials and Chemical Synthesis
Pyridine-based heterocycles have been synthesized for their potential applications in materials science and as intermediates in organic synthesis. The reaction of amino esters with phenylisothiocyanate to produce thiourea derivatives leading to different pyridothienopyrimidine derivatives exemplifies the versatility of these compounds (El-Kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010). Additionally, the synthesis of new thieno[3,2-b]pyridine derivatives through palladium-catalyzed couplings and intramolecular cyclizations highlights the potential for creating complex molecular architectures (Calhelha & Queiroz, 2010).
Chemical Reactions and Molecular Modifications
Studies on the reactions of heterocyclic methyl 2-propenoates and 2,3-epoxypropanoates with nucleophiles provide insights into the synthetic versatility of pyridine-related compounds. These reactions pave the way for the synthesis of a wide range of substances, including those with potential biological activities (Agarwal & Knaus, 1985).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl 5,5,7,7-tetramethyl-2-[(2-phenoxybenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S/c1-25(2)15-18-20(24(30)31-5)23(33-21(18)26(3,4)28-25)27-22(29)17-13-9-10-14-19(17)32-16-11-7-6-8-12-16/h6-14,28H,15H2,1-5H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQNTURAQSKRMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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